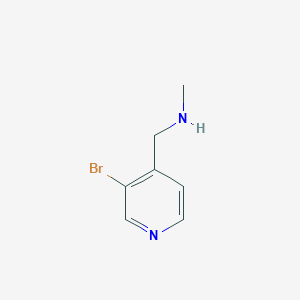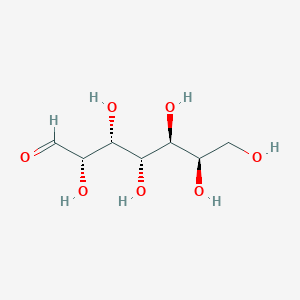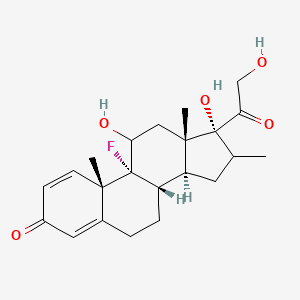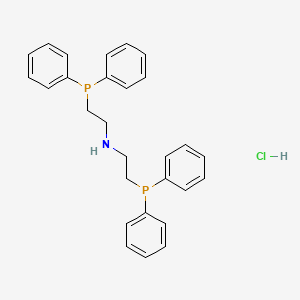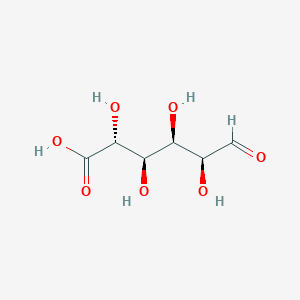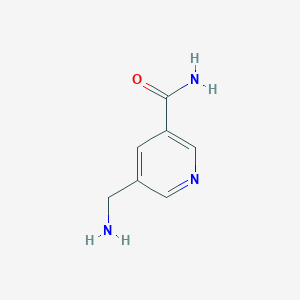
5-(Aminomethyl)nicotinamide
Vue d'ensemble
Description
5-(Aminomethyl)nicotinamide, also known as 5-(Aminomethyl)nicotinamide dihydrochloride, is a chemical compound with the molecular formula C7H11Cl2N3O and a molecular weight of 224.0877 g/mol . It is used in the manufacture of chemical compounds and in laboratory chemicals .
Synthesis Analysis
The synthesis methods of 5-(Aminomethyl)nicotinamide mainly include chemical synthesis and biosynthesis . Newly designed nicotinamide derivatives were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS) .Molecular Structure Analysis
The 5-(Aminomethyl)nicotinamide molecule contains a total of 20 bonds. There are 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 primary amine (aliphatic), and 1 Pyridine .Chemical Reactions Analysis
Nicotinamide mononucleotide (NMN) is a naturally occurring biologically active nucleotide. It consists of nicotinamide, ribose, and phosphate groups structurally . The substrates for the chemical synthesis of NMN include NR, ribose, and AMP .Physical And Chemical Properties Analysis
5-(Aminomethyl)nicotinamide is a laboratory chemical with a molecular weight of 224.0877 g/mol . It is identified for use in the manufacture of chemical compounds .Applications De Recherche Scientifique
Cellular Survival and Differentiation
5-(Aminomethyl)nicotinamide, through its relation to nicotinamide, plays a crucial role in promoting cell survival and differentiation. Nicotinamide has been shown to inhibit phosphorylation of myosin light chain, suppress actomyosin contraction, and improve cell survival, particularly in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, including ROCK and casein kinase 1, affecting cell pluripotency and differentiation (Meng et al., 2018).
Pharmacokinetics and Bioavailability
The pharmacokinetics and oral bioavailability of compounds related to 5-(Aminomethyl)nicotinamide have been explored through the development and validation of assays, notably in studies involving NNMT inhibitors. For instance, 5-Amino-1-methyl quinolinium (5-AMQ), a potent NNMT inhibitor, has demonstrated significant plasma exposures and bioavailability, emphasizing the importance of such compounds in drug development for chronic diseases like obesity and diabetes (Awosemo et al., 2021).
Herbicidal Activity
Derivatives of nicotinic acid, closely related to 5-(Aminomethyl)nicotinamide, have exhibited notable herbicidal activity, suggesting potential applications in agriculture. Specific compounds have shown significant efficacy against various plant species, offering insights into the development of new herbicides (Yu et al., 2021).
NAD+ Precursor and Metabolic Effects
Nicotinamide, a component of the NAD+ biosynthesis pathway, is fundamental to cellular metabolism and energy production. Its role as an NAD+ precursor has been extensively studied, with implications for treating metabolic and neurodegenerative diseases. This research underscores the therapeutic potential of nicotinamide and related compounds in replenishing NAD+ levels, crucial for cellular functions including DNA repair (Lei et al., 2023).
Therapeutic Applications
Beyond its basic biological functions, 5-(Aminomethyl)nicotinamide-related research highlights therapeutic applications in disease treatment, particularly through its influence on cellular survival mechanisms. Studies have elucidated its role in modulating cellular metabolism, longevity, and inflammation, providing a foundation for developing therapies against aging, Alzheimer's disease, diabetes, and more (Li et al., 2006).
Mécanisme D'action
Target of Action
5-(Aminomethyl)nicotinamide, also known as Nicotinamide N-methyltransferase (NNMT), is a small molecule that functions to block the activity of an enzyme called nicotinamide N-methyltransferase . This enzyme is predominantly expressed in the liver, but significant levels of the enzyme are also present in other tissues, including adipose tissue, kidney, brain, lung, heart, and muscle .
Mode of Action
5-(Aminomethyl)nicotinamide works by inhibiting the activity of the enzyme NNMT. It is a structural analog of nicotinamide, a substrate of NNMT, and by competing with nicotinamide, 5-(Aminomethyl)nicotinamide can inhibit NNMT activity .
Biochemical Pathways
5-(Aminomethyl)nicotinamide plays a crucial role in the regulation of body metabolism and its interactions with various enzymes and peptides within the body . It affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) .
Pharmacokinetics
After absorption, nicotinamide is stored as NAD in the liver and excretion occurs via kidneys .
Result of Action
The supplementation of 5-(Aminomethyl)nicotinamide restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin . It is presumed to contribute to maintaining skin homeostasis by regulating the redox status of cells along with various metabolites produced from it .
Action Environment
The action of 5-(Aminomethyl)nicotinamide can be influenced by various environmental factors. For instance, the presence of food in the stomach and the formulation of nicotinamide can affect the rate at which the drug is absorbed and the peak concentrations achieved . Furthermore, the metabolic clearance pathways of nicotinamide are saturated at the doses currently used in human trials .
Safety and Hazards
Propriétés
IUPAC Name |
5-(aminomethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-2-5-1-6(7(9)11)4-10-3-5/h1,3-4H,2,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSNZGFTBTXVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620631 | |
| Record name | 5-(Aminomethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)nicotinamide | |
CAS RN |
473924-60-6 | |
| Record name | 5-(Aminomethyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473924-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminomethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



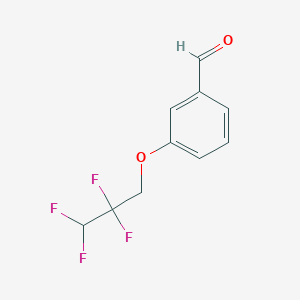

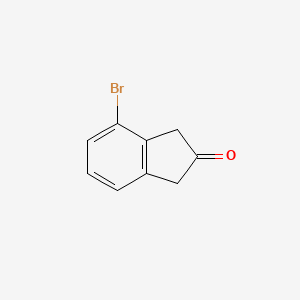
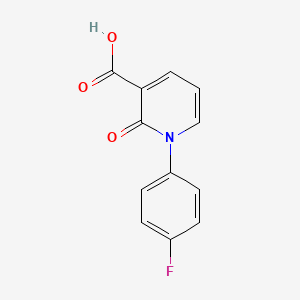
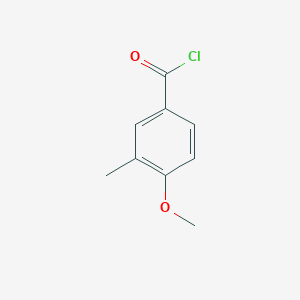
![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)


